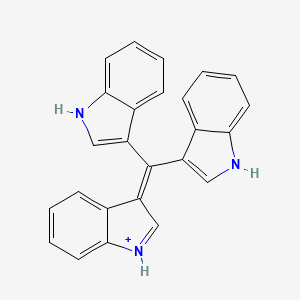

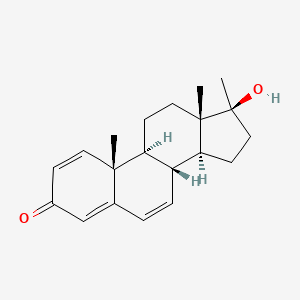

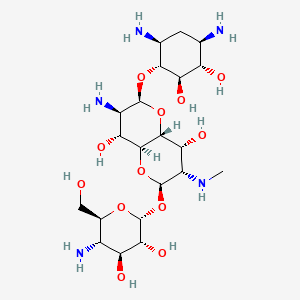

![molecular formula C13H19NO3 B1258610 tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate CAS No. 328956-56-5](/img/structure/B1258610.png)

tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate is an amine-protected, difunctional reagent . It is used in the synthesis of phosphatidyl ethanolamines and ornithine . It is also a key intermediate to chiral organoselenanes and organotelluranes .

Synthesis Analysis

The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification reaction was studied . The carbamate was resolved by Candida antarctica lipase B (CAL-B), leading to the optically pure ®- and (S)-enantiomers . The reduction of tert-butyl (2-acetylphenyl)carbamate with NaBH4 gave (R,S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate in 84% yield .Molecular Structure Analysis

The molecular formula of tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate is C7H15NO3 . The average mass is 237.295 Da and the monoisotopic mass is 237.136490 Da .Chemical Reactions Analysis

The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification reaction was studied . The carbamate was resolved by Candida antarctica lipase B (CAL-B), leading to the optically pure ®- and (S)-enantiomers . The ®- and (S)- tert-butyl 2-(1-hydroxyethyl)phenylcarbamate were easily transformed into the corresponding ®- and (S)-1-(2-aminophenyl)ethanols .Physical And Chemical Properties Analysis

Tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate is a light yellow clear liquid . It has a refractive index of n20/D 1.449 (lit.) . The density of this compound is 1.042 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Enzymatic Kinetic Resolution

The compound has been used in the enzymatic kinetic resolution via lipase-catalyzed transesterification reaction . The carbamate was resolved by Candida antarctica lipase B (CAL-B), leading to the optically pure ®- and (S)-enantiomers .

Intermediate to Chiral Organoselenanes and Organotelluranes

This compound is a key intermediate to chiral organoselenanes and organotelluranes . These compounds have drawn the attention of the scientific community due to their biological properties .

Synthesis of Enantiopure Organochalcogenane Precursors

®- and (S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, obtained through enzymatic kinetic resolution (EKR) catalyzed by lipases, can be applied as advanced synthetic intermediates of organotelluranes and organoselenanes .

Synthesis of Isoxazolidines

tert-Butyl N-allylcarbamate, a related compound, is used in the synthesis of isoxazolidines . It’s possible that tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate could have similar applications.

Synthesis of 5-substituted Thiazolidin-2-ones

The reaction of xanthates and tert-butyl N-allylcarbamates leads to the synthesis of 5-substituted thiazolidin-2-ones . Again, it’s possible that tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate could be used in a similar way.

Mecanismo De Acción

Target of Action

It’s known that carbamates often interact with enzymes such as acetylcholinesterase .

Mode of Action

Carbamates typically work by reversibly inhibiting enzymes, which can lead to various physiological effects .

Biochemical Pathways

Carbamates are known to affect the cholinergic system by inhibiting acetylcholinesterase, an enzyme crucial for nerve impulse transmission .

Pharmacokinetics

It’s known that the compound is soluble in water or 1% acetic acid and also soluble in ethyl acetate and methanol . This suggests that it could be well-absorbed and distributed in the body.

Result of Action

Carbamates, in general, can cause a range of effects due to their inhibition of acetylcholinesterase .

Propiedades

IUPAC Name |

tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-9(15)10-7-5-6-8-11(10)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGSSARUNBYCEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1NC(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587631 |

Source

|

| Record name | tert-Butyl [2-(1-hydroxyethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

328956-56-5 |

Source

|

| Record name | tert-Butyl [2-(1-hydroxyethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of achieving enantioselective synthesis of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate?

A1: tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate serves as a crucial precursor for synthesizing chiral organoselenanes and organotelluranes . These organochalcogen compounds exhibit diverse biological activities and find applications in various fields. Obtaining enantiomerically pure forms of these compounds is essential as different enantiomers can exhibit distinct biological profiles, including variations in potency, toxicity, and metabolic pathways.

Q2: How does Candida antarctica lipase B (CAL-B) contribute to the enantioselective synthesis of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate?

A2: The study revealed that Candida antarctica lipase B (CAL-B) exhibits high enantioselectivity (E > 200) in the kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate through a transesterification reaction . This enzymatic approach provides a green and efficient method for separating the (R)- and (S)-enantiomers of the compound, enabling access to enantiopure building blocks for further synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

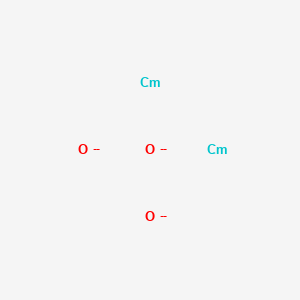

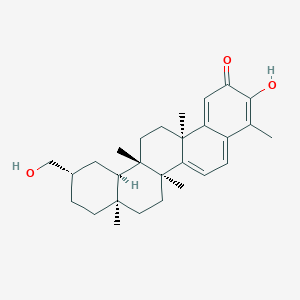

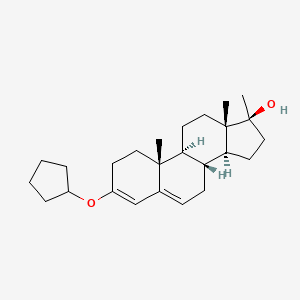

![(4R,4aS,12bS)-3-(cyclopropylmethyl)-7-iodo-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1258546.png)